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Compound of Interest |

2-(2-Bromophenyl)-1-(4-
Compound Name:
methylphenyl)ethan-1-one

CAS No.: 864851-78-5

Cat. No.: B2662644

. J

Part 1: Executive Summary & Molecular Identity

2'-Bromo-4-methyldeoxybenzoin (Systematic Name: 1-(2-bromophenyl)-2-(4-
methylphenyl)ethanone) is a critical diarylethanone scaffold used primarily as a regioselective
precursor in the synthesis of 2-arylbenzofurans. These benzofuran derivatives are
pharmacophores of significant interest in drug discovery, serving as Selective Estrogen
Receptor Modulators (SERMS), antimicrobial agents, and potential inhibitors of fibril formation
in neurodegenerative studies.

This guide details the physicochemical properties, precision synthesis via the Weinreb amide
protocol, and downstream utility of this compound.

Chemical Profile[1][2][3][4][5][6]1[7]1[8]1[9][10]
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Property Data

IUPAC Name 1-(2-bromophenyl)-2-(4-methylphenyl)ethanone

i Not widely listed as commodity; synthesized in-
CAS Registry

situ
Molecular Formula C15H13BrO
Molecular Weight 289.17 g/mol
Appearance Off-white to pale yellow crystalline solid

Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Solubility
water
Key Functional Groups Aryl Bromide (Ortho), Ketone, Tolyl moiety
o Precursor for 2-(4-methylphenyl)benzofuran;
Applications

SERM synthesis

Part 2: Synthetic Methodologies

To ensure high purity and regiocontrol, the Weinreb Amide Protocol is the recommended
synthetic route. Unlike traditional Friedel-Crafts acylation, which suffers from poly-alkylation
and isomer mixtures, the Weinreb route prevents over-addition of the organometallic reagent,
yielding the ketone exclusively.

Route A: The Weinreb Amide Precision Synthesis
(Recommended)

This pathway involves the conversion of 2-bromobenzoic acid to its N-methoxy-N-methylamide
(Weinreb amide), followed by nucleophilic acyl substitution with a Grignard reagent derived
from 4-methylbenzyl chloride.

Phase 1: Synthesis of the Weinreb Amide Intermediate

Reagents:

e 2-Bromobenzoic acid (1.0 equiv)
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N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

EDC-HCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

HOBt (Hydroxybenzotriazole) (1.2 equiv)

Triethylamine (EtsN) (2.5 equiv)

Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

Activation: In a flame-dried round-bottom flask under N2, dissolve 2-bromobenzoic acid in
anhydrous DCM (0.2 M).

e Coupling: Add EDC-HCI, HOBt, and EtsN at 0°C. Stir for 30 minutes to form the active ester.

o Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride. Allow the mixture to warm
to room temperature and stir for 12 hours.

o Workup: Quench with saturated NH4Cl. Extract with DCM. Wash organics with 1M HCI,
saturated NaHCOs, and brine. Dry over Na2SOa4 and concentrate.

» Validation: The intermediate N-methoxy-N-methyl-2-bromobenzamide should be a viscous oil
or low-melting solid.

Phase 2: Grignard Addition

Reagents:
o Weinreb Amide (from Phase 1) (1.0 equiv)

o 4-Methylbenzyl magnesium chloride (1.2 equiv) [Prepared freshly from 4-methylbenzyl
chloride and Mg turnings in THF]

e Solvent: Anhydrous THF

Protocol:

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2662644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Grignard Preparation: Prepare 4-methylbenzyl magnesium chloride in THF (0.5 M). Initiate
with a crystal of iodine if necessary.

» Addition: Cool the Weinreb amide solution (in THF) to -78°C (dry ice/acetone bath).

e Reaction: Add the Grignard reagent dropwise over 30 minutes. The stable tetrahedral metal-
chelate intermediate prevents double addition.

o Hydrolysis: Once addition is complete, stir at 0°C for 1 hour. Quench carefully with saturated
NHaCl solution. This step breaks the chelate and releases the ketone.

 Purification: Extract with Ethyl Acetate. Flash column chromatography (Hexanes/EtOAc 9:1)
yields 2'-bromo-4-methyldeoxybenzoin.

Route B: Nitrile Addition (Scalable Alternative)

For kilogram-scale preparations where chromatography is to be minimized, the reaction of 2-
bromobenzonitrile with the Grignard reagent is a viable alternative.

e Reactants: 2-Bromobenzonitrile + 4-methylbenzyl magnesium chloride.
e Mechanism: The Grignard attacks the nitrile carbon to form an imine magnesium salt.
o Hydrolysis: Acidic hydrolysis (HCI/H20) converts the imine salt directly to the ketone.

o Note: This route requires careful temperature control to prevent Wurtz-type coupling side
reactions.

Part 3: Mechanistic Visualization
Synthesis Workflow Diagram
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Figure 1: Step-wise synthesis via the Weinreb Amide protocol, ensuring prevention of tertiary
alcohol byproducts.

Part 4: Applications in Drug Development[11]

The primary utility of 2'-bromo-4-methyldeoxybenzoin lies in its role as a "masked" benzofuran.
The ortho-bromo group is perfectly positioned for intramolecular C-O bond formation.

Synthesis of 2-Arylbenzofurans

2-Arylbenzofurans are privileged structures in medicinal chemistry. The transformation involves
a Copper-catalyzed or Palladium-catalyzed intramolecular cyclization.

Reaction Type: Intramolecular Ullmann-type C-O coupling.

Catalyst System: Cul (10 mol%), 1,10-Phenanthroline (20 mol%), Cs2COs (Base).

Conditions: Toluene, 110°C, 24h.

Mechanism:

o Enolization of the ketone.
o Oxidative addition of Metal to the C-Br bond.

o Reductive elimination forming the C-O bond between the enolate oxygen and the aryl ring.

Selective Estrogen Receptor Modulators (SERMS)
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Derivatives of this scaffold structurally mimic 17p-estradiol. By modifying the 4-methyl group
(e.g., to a basic ether side chain), researchers can generate analogs with tissue-selective
estrogenic or anti-estrogenic activity, relevant for breast cancer and osteoporosis therapies.
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Figure 2: Intramolecular cyclization mechanism converting the deoxybenzoin precursor into the
benzofuran pharmacophore.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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